

Spectroscopic and Synthetic Profile of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorocyclobutane-1-carbaldehyde

Cat. No.: B1446722

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the novel building block, **3-Fluorocyclobutane-1-carbaldehyde**. This fluorinated aldehyde is a valuable intermediate in medicinal chemistry and materials science, offering a unique combination of a strained cyclobutane ring, a reactive aldehyde functionality, and the modulating effects of a fluorine substituent. The information presented herein is intended to serve as a foundational resource for the synthesis, characterization, and application of this compound.

Physicochemical Properties

Property	Value
Molecular Formula	C ₅ H ₇ FO
Molecular Weight	102.11 g/mol
CAS Number	1780295-33-1

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Fluorocyclobutane-1-carbaldehyde** based on typical values for analogous structures. It is important to note that these are predicted ranges, and experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
CHO	9.5 - 10.0	Triplet or Doublet of Triplets		The aldehydic proton is the most deshielded.
CH-F	4.8 - 5.4	Multiplet		Proton on the carbon bearing the fluorine atom.
CH-CHO	3.0 - 3.5	Multiplet		Proton on the carbon bearing the aldehyde group.
CH ₂	2.0 - 2.8	Multiplet		Methylene protons of the cyclobutane ring.

Table 2: Predicted ^{13}C NMR Data

Carbon	Chemical Shift (δ , ppm)	Multiplicity (in $^{13}\text{C}\{^1\text{H}\}$ NMR)	C-F Coupling Constant (^1JCF , Hz)	Notes
C=O	195 - 205	Singlet	Carbonyl carbon of the aldehyde.	
C-F	80 - 90	Doublet	180 - 220	Carbon directly bonded to fluorine.
C-CHO	45 - 55	Singlet	Carbon directly bonded to the aldehyde group.	
CH ₂	25 - 35	Singlet	Methylene carbons of the cyclobutane ring.	

Table 3: Predicted ^{19}F NMR Data

Fluorine	Chemical Shift (δ , ppm)	Multiplicity	Notes
C-F	-180 to -210	Multiplet	Referenced to CFCl_3 .

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
C=O Stretch	1720 - 1740	Strong	Characteristic of an aliphatic aldehyde.
C-H Stretch (aldehyde)	2720 - 2820	Medium	Two distinct bands are often observed.
C-F Stretch	1000 - 1100	Strong	
C-H Stretch (alkane)	2850 - 3000	Medium	

Mass Spectrometry (MS)

While specific experimental mass spectra are not widely available, the expected molecular ion peak ($[M]^+$) for **3-Fluorocyclobutane-1-carbaldehyde** in an electron ionization (EI) mass spectrum would be at an m/z of 102.11. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO), fluorine, or cleavage of the cyclobutane ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **3-Fluorocyclobutane-1-carbaldehyde**. These procedures are based on standard laboratory techniques and may require optimization for specific laboratory conditions.

Synthesis: Oxidation of (3-Fluorocyclobutyl)methanol

This procedure describes a common method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

- (3-Fluorocyclobutyl)methanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)

- Silica gel
- Anhydrous sodium sulfate
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

- To a solution of (3-fluorocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
- The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
- The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **3-Fluorocyclobutane-1-carbaldehyde**.
- The purified product is dried over anhydrous sodium sulfate, and the solvent is removed to yield the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of **3-Fluorocyclobutane-1-carbaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H).
- For ^1H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed with a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{19}F NMR, a spectral width of -250 to 0 ppm is common, with a relaxation delay of 1-2 seconds.

Infrared (IR) Spectroscopy:

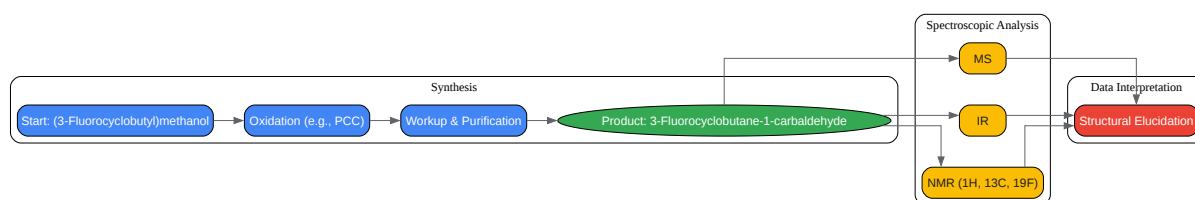
- The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS):

- Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

- For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Experimental Workflow



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Caption: General workflow for the synthesis and spectroscopic characterization of **3-Fluorocyclobutane-1-carbaldehyde**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for **3-Fluorocyclobutane-1-carbaldehyde**. The presented data, while based on established principles of organic spectroscopy, should be experimentally verified for definitive characterization. The detailed protocols offer a starting point for researchers to synthesize and analyze this promising fluorinated building block, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

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